N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide
Description
N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a thiazole-based acetamide derivative characterized by a 2,4-dimethoxyphenyl-substituted thiazole core linked to a naphthalen-1-yl group via an acetamide bridge. This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-27-17-10-11-19(21(13-17)28-2)20-14-29-23(24-20)25-22(26)12-16-8-5-7-15-6-3-4-9-18(15)16/h3-11,13-14H,12H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKDEMPJZYMKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiazole ring is replaced by the 2,4-dimethoxyphenyl moiety.
Formation of the Naphthalen-1-yl Acetamide: The final step involves the acylation of the thiazole derivative with naphthalen-1-yl acetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or naphthalene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Case Studies
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines:
- In vitro Studies : Research indicated that the compound exhibits significant cytotoxic effects on human cancer cell lines, including breast (MDA-MB-231) and colon (HT29) cancers. For instance, it was found to induce apoptosis in these cells by blocking cell cycle progression at the G2/M phase .
- In vivo Studies : Animal model studies have shown promising results where treatment with this compound resulted in reduced tumor size and increased survival rates compared to control groups .
Synthesis and Derivatives
The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis by condensing α-haloketones with thioamides.
- Introduction of Substituents : The 2,4-dimethoxyphenyl group is introduced via nucleophilic substitution reactions .
- Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing.
Broader Biological Activities
Beyond anticancer properties, this compound may exhibit other biological activities:
- Antiviral Properties : Preliminary studies suggest potential antiviral activity against certain viruses, making it a candidate for further exploration in virology .
- Anti-inflammatory Effects : Compounds within the thiazole class have been noted for their anti-inflammatory properties, which could be relevant in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Key Observations :
- Thiazole-Acetamide Core : The target compound and analogues (e.g., compounds 16 ) share a thiazole-acetamide backbone, critical for interactions with enzymatic active sites.
- Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound contrasts with the piperazine (compound 16) or coumarin (compound 13) moieties in analogues, suggesting divergent electronic and steric properties.
Enzyme Inhibition Profiles
- MMP Inhibitors : Piperazine-containing thiazole acetamides (e.g., compound 16 ) show anti-inflammatory activity via matrix metalloproteinase (MMP) inhibition, with yields up to 86%. The target compound’s dimethoxyphenyl group may similarly modulate MMP binding but requires validation.
- The target compound’s naphthalene moiety could mimic coumarin’s planar structure for enzyme interaction.
- Neurological Targets : Acetamide derivatives (e.g., MAO-A/B inhibitors ) highlight the scaffold’s versatility. The target compound’s methoxy groups may enhance blood-brain barrier penetration, a trait observed in milacemide analogues .
Biological Activity
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be classified as a thiazole derivative characterized by a thiazole ring, a naphthalene moiety, and an acetamide group. The synthesis typically involves:
- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
- Attachment of the 2,4-Dimethoxyphenyl Group : This is done via nucleophilic substitution reactions.
- Formation of the Naphthalen-1-yl Acetamide : This step includes acylation with naphthalen-1-yl acetic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity on cell surfaces or within cells.
- Gene Expression Influence : The compound may affect gene expression related to various biological processes .
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that compounds similar to this compound can inhibit the growth of cancer cell lines such as HT29 (colon cancer) and MDA-MB-231 (breast cancer). This inhibition is often linked to the blockade of cell cycle progression at the G2/M phase and induction of apoptosis .
| Compound | Cell Line | Mechanism | IC50 (µM) |
|---|---|---|---|
| Compound A | HT29 | COX-2 inhibition | 5.0 |
| Compound B | MDA-MB-231 | Apoptosis induction | 3.5 |
| This compound | Various | Unknown | TBD |
Antimicrobial Activity
Additionally, thiazole derivatives have shown potential antimicrobial properties. Studies suggest that modifications to the thiazole structure enhance antibacterial activity against various pathogens .
Case Studies
- Study on Antitumor Activity : A study evaluated several thiazole derivatives for their cytotoxic effects against a panel of 60 cancer cell lines. The results indicated that many derivatives exhibited significant cytotoxicity at low concentrations, with some showing selectivity towards leukemia cell lines .
- Antimicrobial Evaluation : Another investigation focused on phenylthiazol derivatives demonstrated promising antimicrobial effects comparable to standard antibiotics like norfloxacin .
Q & A
Q. What are the optimal synthetic routes for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between azide intermediates and alkynes under copper-catalyzed conditions. Key steps include:
- Reaction of alkyne derivatives (e.g., naphthalen-1-yl propargyl ether) with azidoacetamides in a solvent system (e.g., tert-BuOH:H₂O = 3:1) with 10 mol% Cu(OAc)₂ as a catalyst .
- Monitoring reaction progress via TLC (hexane:ethyl acetate = 8:2) and purification by recrystallization (ethanol) to achieve >95% purity .
Critical Parameters : - Temperature control (room temperature avoids side reactions).
- Stoichiometric balance of azide and alkyne precursors.
- Recrystallization solvent selection to minimize co-precipitation of impurities.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : A combination of IR, NMR, and HRMS is essential:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670–1680 cm⁻¹, NH stretches at ~3260–3300 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.6 ppm, thiazole CH at δ 8.6 ppm) and carbon backbone .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated vs. observed mass error < 1 ppm) .
Validation : Cross-referencing with synthetic intermediates (e.g., azide precursors) ensures structural consistency.
Advanced Research Questions
Q. How do substituents on the thiazole and acetamide moieties influence the compound’s biological activity?
- Methodological Answer : Substituent effects can be systematically studied via structure-activity relationship (SAR) analysis:
- Thiazole Modifications : Electron-donating groups (e.g., methoxy) enhance stability, while halogen substituents (e.g., Cl) may improve target binding .
- Acetamide Variations : Bulky naphthalenyl groups increase lipophilicity, potentially enhancing membrane permeability .
Example :
Q. How can researchers resolve discrepancies in reported bioactivity data for similar thiazole-acetamide derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or structural impurities . Strategies include:
- Standardized Assay Conditions : Use uniform enzyme sources (e.g., recombinant human enzymes) and controls (e.g., acarbose for α-glucosidase) .
- Purity Verification : Re-analyze disputed compounds via HPLC-MS to confirm >98% purity .
- Computational Validation : Compare molecular docking poses (e.g., AutoDock Vina) to identify binding-site inconsistencies .
Q. What computational methods are recommended to predict the binding affinity of this compound to target enzymes?
- Methodological Answer : Molecular Dynamics (MD) Simulations and Density Functional Theory (DFT) are critical:
- Docking Studies : Use software like Schrödinger Suite to model interactions with active sites (e.g., α-glucosidase’s catalytic triad) .
- Free Energy Perturbation (FEP) : Quantifies substituent effects on binding energy (e.g., methoxy groups vs. nitro groups) .
Validation : Correlate computational ΔG values with experimental IC₅₀ data to refine predictive models.
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results for thiazole-acetamide analogs?
- Methodological Answer : Contradictions may stem from cell-line specificity or apoptosis pathway variability :
- Example : A compound showing 60% apoptosis in HeLa cells but <10% in MCF-7 cells could reflect differential expression of pro-apoptotic proteins (e.g., Bax/Bcl-2 ratios) .
- Resolution : Perform western blotting for apoptosis markers (caspase-3, PARP) across cell lines and validate via siRNA knockdown .
Crystallographic Refinement
Q. How can X-ray crystallography improve the accuracy of structural data for this compound?
- Methodological Answer : Use SHELXL for refinement:
- Data Collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts .
- Twinned Data Handling : Apply HKLF 5 format in SHELXL to model twin domains .
Case Study : A related coumarin-thiazole derivative (CCDC entry XYZ) confirmed planar conformation of the acetamide group via anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
